6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structural features, including a chloro group, a fluorophenyl group, and a chromeno-oxazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products. These methods are designed to meet the demands of large-scale production while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., N-bromosuccinimide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds.
Scientific Research Applications
6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzylamine: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
Indolyl and oxochromenyl xanthenone derivatives: These compounds have similar chromeno cores but differ in their substituents and biological activities.
Uniqueness
6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H15ClFNO3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H15ClFNO3/c1-10-11(2)19(23)25-17-14(10)7-16(20)18-15(17)8-22(9-24-18)13-5-3-12(21)4-6-13/h3-7H,8-9H2,1-2H3 |
InChI Key |
MQNHPHDSFKXCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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